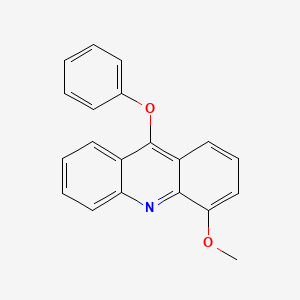
4-Methoxy-9-phenoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-9-phenoxyacridine is a compound belonging to the acridine family, characterized by its unique structure and diverse applications. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The compound’s structure allows it to interact with various biomolecular targets, making it a subject of interest in scientific research.
準備方法
The synthesis of 4-Methoxy-9-phenoxyacridine typically involves the transformation of 9-chloroacridine. The process begins with the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine. Finally, the methoxy group is introduced to obtain this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
4-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules
作用機序
The primary mechanism of action of 4-Methoxy-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation .
類似化合物との比較
4-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties and DNA intercalation ability.
Triazoloacridone (C-1305): Another potent anticancer agent with a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits strong antitumor activity.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and interactions with molecular targets.
特性
CAS番号 |
61078-22-6 |
|---|---|
分子式 |
C20H15NO2 |
分子量 |
301.3 g/mol |
IUPAC名 |
4-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3 |
InChIキー |
TWHVKEZVMVQETR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


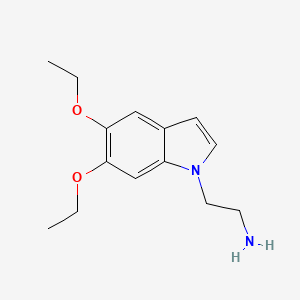
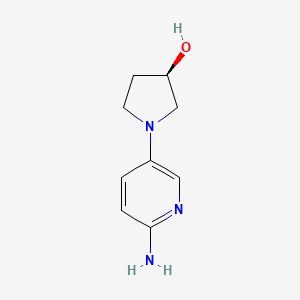



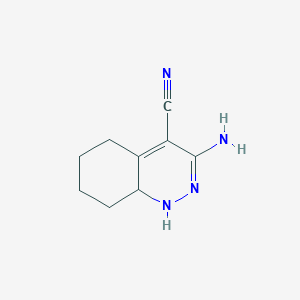

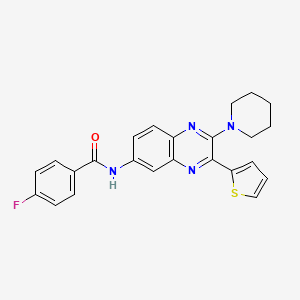
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)

![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
